molecular formula C11H11N3O2 B8608597 3-(3-Phenyl-1H-1,2,4-triazol-1-yl)propionoic acid

3-(3-Phenyl-1H-1,2,4-triazol-1-yl)propionoic acid

Cat. No. B8608597
M. Wt: 217.22 g/mol
InChI Key: CJEWHOATEYCPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772510B2

Procedure details

A mixture of 3-phenyl-1H-1,2,4-triazole (1.46 g, 9.05 mmol), 3-chloropropionic acid (1.08 g, 9.96 mmol) and sodium hydroxide (2M, 9.05 mL, 18.1 mmol) in water (3 mL) was heated to 115° C. and stirred for 66 h. Another 0.5 equivalents of each 3-chloropropanoic acid and sodium hydroxide were added (pH increase to 11) and stirring was continued for another 24 h. Hydrochloric acid (2M, 10 mL) was added, the suspension was filtered and extracted with dichloromethane. The product was obtained after purification by supercritical fluid chromatography as light brown solid (236 mg, 1.09 mmol, 12.0%). MS: M=218.1 (M+H)+
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
9.05 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
236 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]=[CH:10][NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:13][CH2:14][C:15]([OH:17])=[O:16].[OH-].[Na+].Cl>O>[C:1]1([C:7]2[N:11]=[CH:10][N:9]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=N1
Name
Quantity
1.08 g
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
9.05 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
solid
Quantity
236 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pH increase to 11) and
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The product was obtained

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN(C=N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.